

Antitumor Agent-174: Initial Safety and Toxicity Profile

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Compound of Interest		
Compound Name:	Antitumor agent-174	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the initial preclinical safety and toxicity profile of **Antitumor Agent-174** (ATA-174), a novel investigational molecule. ATA-174 is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in human cancers. This whitepaper details the methodologies and findings from key in vitro and in vivo toxicology studies designed to characterize the compound's safety profile, define dose-limiting toxicities, and establish a safe starting dose for potential first-in-human clinical trials. All data presented herein is derived from controlled, non-clinical laboratory studies.

Introduction

Antitumor Agent-174 (ATA-174) is a small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. ATA-174 demonstrates high selectivity for the p110 α subunit of PI3K, with the goal of providing a wider therapeutic index compared to non-selective inhibitors.

This report summarizes the pivotal non-clinical studies conducted to evaluate the initial safety and toxicity of ATA-174, including in vitro cytotoxicity assessments and in vivo single-dose and

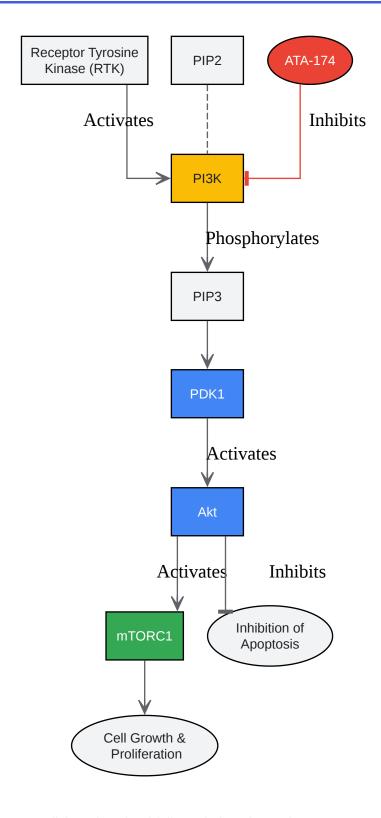


repeat-dose toxicity studies in rodent and non-rodent species.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

ATA-174 exerts its antitumor effect by competitively binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3. This action inhibits the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.





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Figure 1: ATA-174 Mechanism of Action.

In Vitro Cytotoxicity Profile



The cytotoxic potential of ATA-174 was evaluated against a panel of human cancer cell lines. Cells were exposed to increasing concentrations of the agent for 72 hours, and cell viability was assessed using a standard MTT assay.

Table 1: In Vitro Cytotoxicity (IC50) of ATA-174 in Human Cancer Cell Lines

Cell Line	Cancer Type	PIK3CA Status	IC50 (nM)
MCF-7	Breast Cancer	Mutant (E545K)	8.5
T-47D	Breast Cancer	Mutant (H1047R)	12.1
A549	Lung Cancer	Wild-Type	1,520
PC-3	Prostate Cancer	Wild-Type (PTEN null)	25.4
U-87 MG	Glioblastoma	Wild-Type (PTEN null)	33.7
HCT116	Colorectal Cancer	Mutant (H1047R)	15.8

Experimental Protocol: In Vitro Cytotoxicity Assay

- Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
- Plating: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: A stock solution of ATA-174 was prepared in DMSO and serially diluted in culture medium. Cells were treated with a range of concentrations (0.1 nM to 100 μM) for 72 hours. Control wells received medium with 0.1% DMSO.
- Viability Assessment (MTT Assay): After the incubation period, 20 μL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 μL of DMSO.
- Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression



analysis from the dose-response curves.

In Vivo Acute Toxicity

Single-dose acute toxicity studies were conducted in two rodent species to determine the maximum tolerated dose (MTD) and median lethal dose (LD50).

Table 2: Single-Dose Acute Toxicity of ATA-174

Species	Strain	Route of Administrat ion	MTD (mg/kg)	LD50 (mg/kg)	Key Clinical Observatio ns
Mouse	CD-1	Intravenous (IV)	150	210	Sedation, ataxia, labored breathing at doses >150 mg/kg
Rat	Sprague- Dawley	Oral (PO)	1000	>2000	Piloerection and lethargy at doses >1000 mg/kg; no mortality observed

Experimental Protocol: Acute Toxicity Study (Rat, Oral)

- Animal Model: Young adult male and female Sprague-Dawley rats (8-10 weeks old) were
 used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and
 ad libitum access to food and water.
- Dose Administration: ATA-174 was formulated as a suspension in 0.5% methylcellulose. A single dose was administered by oral gavage at dose levels of 500, 1000, and 2000 mg/kg. A control group received the vehicle only.

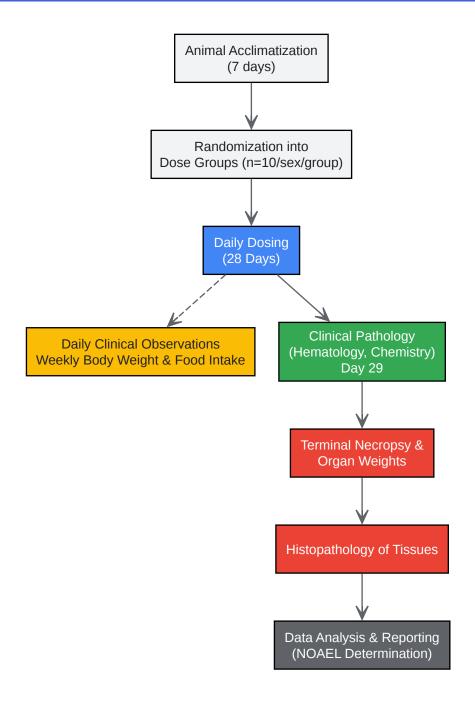


- Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.
- Necropsy: All animals were subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 was determined based on mortality data.

Repeat-Dose Toxicity Studies

A 28-day repeat-dose toxicity study was conducted in both rats and beagle dogs to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).





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Figure 2: General Workflow for a 28-Day Toxicity Study.

Table 3: Summary of 28-Day Repeat-Dose Toxicity Findings



Species	Route	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Target Organs of Toxicity	Key Findings
Rat	Oral	0, 20, 60, 180	20	Liver, Hematopoieti c System	Dose- dependent increases in liver enzymes (ALT, AST). Mild, regenerative anemia at 180 mg/kg/day. Hepatocellula r hypertrophy observed in high-dose group.
Dog	Oral	0, 5, 15, 45	5	Gastrointestin al Tract, Skin	Emesis, diarrhea at ≥15 mg/kg/day. Skin rashes and alopecia observed in high-dose group. No significant changes in clinical pathology.

Experimental Protocol: 28-Day Dog Study (Oral)

• Animal Model: Purpose-bred male and female beagle dogs (6-8 months old) were used.



- Dose Administration: ATA-174 was administered daily via oral capsules. Dose groups were 0 (placebo), 5, 15, and 45 mg/kg/day.
- In-Life Evaluations: Daily clinical observations, weekly body weight measurements, food consumption, and ophthalmology exams were conducted.
- Clinical Pathology: Blood and urine samples were collected pre-study and on Day 29 for hematology, coagulation, and serum chemistry analysis.
- Terminal Procedures: On Day 29, animals were euthanized and subjected to a full necropsy.
 Organ weights were recorded.
- Histopathology: A comprehensive list of tissues from all animals was collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination by a boardcertified veterinary pathologist.

Summary and Conclusion

The initial non-clinical safety evaluation of **Antitumor Agent-174** indicates a toxicity profile consistent with its mechanism of action as a PI3K inhibitor.

- In Vitro: ATA-174 demonstrates potent cytotoxicity against cancer cell lines with activating PIK3CA mutations or PTEN loss.
- In Vivo: The compound is well-tolerated following a single oral dose in rodents. In repeatdose studies, the primary target organs of toxicity were identified as the liver and hematopoietic system in rats, and the gastrointestinal tract and skin in dogs. These findings are generally class-related effects for PI3K inhibitors.

The No-Observed-Adverse-Effect-Levels (NOAELs) were determined to be 20 mg/kg/day in rats and 5 mg/kg/day in dogs. These data, along with pharmacokinetic and efficacy data from other studies, will be used to calculate a safe starting dose for first-in-human clinical trials. Further safety pharmacology and genotoxicity studies are currently underway to complete the safety profile required for regulatory submission.

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